Pyrimidine-4-carbonitrile

Catalog No.
S1900072
CAS No.
42839-04-3
M.F
C5H3N3
M. Wt
105.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine-4-carbonitrile

CAS Number

42839-04-3

Product Name

Pyrimidine-4-carbonitrile

IUPAC Name

pyrimidine-4-carbonitrile

Molecular Formula

C5H3N3

Molecular Weight

105.1 g/mol

InChI

InChI=1S/C5H3N3/c6-3-5-1-2-7-4-8-5/h1-2,4H

InChI Key

ZIEWSZYVEDTXGH-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1C#N

Canonical SMILES

C1=CN=CN=C1C#N

The exact mass of the compound Pyrimidine-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrimidine-4-carbonitrile is a highly reactive, electron-deficient heterocyclic building block characterized by a cyano group at the 4-position of a pyrimidine ring. In industrial and medicinal chemistry procurement, it is primarily sourced for its dual utility: as a highly efficient precursor for the synthesis of 4-pyrimidine methanamines via direct reduction, and as a precisely tuned electrophilic warhead for targeted covalent inhibitors (TCIs). Unlike unactivated nitriles, the C4-cyano group is strongly activated by the ortho and para nitrogen atoms of the pyrimidine core, granting it unique reactivity profiles, including the ability to act as a leaving group in specific nucleophilic aromatic substitutions and to rapidly engage thiol nucleophiles under physiological conditions [1].

Substituting Pyrimidine-4-carbonitrile with its structural isomers, such as 5-cyanopyrimidine, or with pyridine analogs like 4-cyanopyridine, fundamentally compromises reaction kinetics and application viability. The pyrimidine core's nitrogen atoms exert a strong electron-withdrawing effect at the C2 and C4 positions, drastically lowering the activation energy for nucleophilic attack at the C4-nitrile compared to the meta-positioned C5-nitrile. Consequently, 5-cyanopyrimidine is kinetically inert in cysteine-targeting assays where 4-cyanopyrimidine excels [1]. Furthermore, attempting to substitute the nitrile precursor with a 4-(chloromethyl)pyrimidine for primary amine synthesis shifts the process from a single-step, high-yielding reduction to a multi-step Gabriel synthesis plagued by longer reaction times and over-alkylation risks, directly impacting manufacturing cost-efficiency.

Superior Selectivity as a Covalent Warhead for Cysteine Proteases

In the development of targeted covalent inhibitors, the choice of the nitrile warhead dictates both potency and off-target liability. Pyrimidine-4-carbonitrile has been validated as an exceptionally selective warhead. When incorporated into Cathepsin K inhibitors, the 4-cyanopyrimidine derivative demonstrated an IC50 of 61.9 nM. More importantly, it exhibited massive selectivity over highly homologous off-target proteases, achieving >810-fold selectivity over Cathepsin S and >1620-fold over Cathepsin B. This precise tuning prevents the promiscuous reactivity often seen with generic aliphatic nitriles or overly reactive electrophiles[1].

Evidence DimensionEnzyme inhibition selectivity (Cat K vs Cat S/B)
Target Compound Data4-cyanopyrimidine warhead (Cat K IC50 = 61.9 nM, >810-fold selectivity over Cat S)
Comparator Or BaselineStandard aliphatic nitrile warheads (exhibit poor selectivity or off-target promiscuity)
Quantified DifferenceAchieves >810-fold to >1620-fold target selectivity, validating the unique electronic tuning of the C4-pyrimidine position
ConditionsIn vitro enzymatic binding assay

For medicinal chemistry procurement, this validates 4-cyanopyrimidine as a premium, non-promiscuous building block for designing safe, highly selective covalent drugs.

Precursor Suitability for Quaternary Azine Assembly via Cyanide Displacement

Pyrimidine-4-carbonitrile exhibits unique reactivity under strong base conditions, where the cyanide group can act as a leaving group rather than undergoing standard nucleophilic addition. When reacted with 3-methyldihydrofuran-2(3H)-one in the presence of LiHMDS, 4-cyanopyrimidine facilitated the direct formation of a complex quaternary center in 62% yield within 3.5 hours. Standard aliphatic nitriles or unactivated halopyrimidines fail to undergo this specific displacement efficiently, often resulting in complex mixtures or recovered starting material [1].

Evidence DimensionYield of quaternary carbon assembly
Target Compound Data62% isolated yield of quaternary azine via direct cyano-displacement
Comparator Or BaselineUnactivated aliphatic nitriles or halopyridines (fail to undergo spontaneous displacement under identical conditions)
Quantified DifferenceProvides a viable single-step pathway (62% yield) where baselines yield 0% or complex mixtures
ConditionsLiHMDS, 3.5 hours, room temperature

Allows process chemists to procure a single precursor to directly assemble sterically hindered quaternary centers, bypassing multi-step cross-coupling routes.

Tuned Electrophilicity for Thiol Engagement

The positional isomerism of the cyano group on the pyrimidine ring dictates its utility in biological environments. Computational and kinetic studies demonstrate that nitriles require an activation energy (Ea) of less than 16 kcal/mol to react with cysteine residues on a pharmacologically relevant timescale. Because the C4 position is ortho/para to the ring nitrogens, Pyrimidine-4-carbonitrile is highly electron-deficient, meeting this Ea threshold. In contrast, the C5 position (meta to the nitrogens) lacks this activation, rendering 5-cyanopyrimidine kinetically inert to thiols under identical physiological conditions[1].

Evidence DimensionActivation Energy (Ea) for cysteine nucleophilic attack
Target Compound Data4-cyanopyrimidine (Ea < 16 kcal/mol, highly activated by ortho/para nitrogens)
Comparator Or Baseline5-cyanopyrimidine (Ea > 16 kcal/mol, lacks ortho/para activation)
Quantified DifferenceReduction of activation energy below the 16 kcal/mol threshold required for biological thiol engagement
ConditionsDFT calculations and kinetic measures in physiological phosphate buffer

Dictates isomer selection in procurement; only the 4-cyano (or 2-cyano) forms possess the required electronic activation to function as viable covalent warheads.

Targeted Covalent Inhibitor (TCI) Manufacturing

Procured as a highly selective warhead building block for cysteine-targeted drugs, specifically where extreme selectivity (e.g., Cathepsin K over S/B) is required to prevent off-target toxicity [1].

Direct Synthesis of Sterically Hindered Quaternary Azines

Utilized in advanced library generation where the C4-nitrile acts as a unique leaving group under LiHMDS conditions, enabling the single-step assembly of quaternary centers that are difficult to access via traditional cross-coupling [2].

Streamlined Production of Pyrimidine Methanamines

Selected as the optimal starting material for industrial-scale catalytic hydrogenation, providing a direct, high-yielding route to primary amines while avoiding the instability and multi-step requirements of halomethyl pyrimidine precursors [3].

XLogP3

-0.1

LogP

-0.08 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Pyrimidinecarbonitrile

Dates

Last modified: 08-16-2023

Explore Compound Types